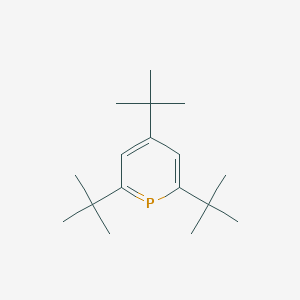
Tétrachlorocuprate de lithium, 0,1 M dans le THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium;tetrachlorocopper(2-) is a chemical compound with the molecular formula Li₂CuCl₄. It is also known as dilithium tetrachlorocuprate(II). This compound is characterized by its dark orange color and is sensitive to moisture. It is primarily used in various chemical reactions, particularly in the field of organic synthesis .
Applications De Recherche Scientifique
Dilithium;tetrachlorocopper(2-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
Target of Action
Lithium Tetrachlorocuprate, also known as Dilithium Tetrachlorocopper(II), is primarily used as a catalyst in organic synthesis . Its primary targets are alkyl halides and alkyl Grignard reagents . It facilitates the coupling of these reagents, which is a crucial step in many organic reactions .
Mode of Action
The compound interacts with its targets (alkyl halides and alkyl Grignard reagents) by facilitating their coupling . This is achieved through a process known as nucleophilic substitution, where the compound acts as a nucleophile, donating an electron pair to form a chemical bond .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of various organic compounds through its catalytic action .
Result of Action
The primary result of Lithium Tetrachlorocuprate’s action is the successful coupling of alkyl halides with alkyl Grignard reagents . This leads to the formation of new organic compounds, which can be used in various applications, including the development of pharmaceuticals and other chemical products .
Action Environment
The efficacy and stability of Lithium Tetrachlorocuprate can be influenced by various environmental factors. These include the temperature and solvent used in the reaction . For instance, the compound is typically used in a solution of Tetrahydrofuran (THF), and the concentration of the compound in the solution can impact its catalytic activity .
Méthodes De Préparation
Dilithium;tetrachlorocopper(2-) can be synthesized through the reaction of copper(II) chloride with lithium chloride in a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolving copper(II) chloride in THF.
- Adding lithium chloride to the solution.
- Stirring the mixture at room temperature until the reaction is complete .
Industrial production methods involve similar steps but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Dilithium;tetrachlorocopper(2-) undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where it acts as either an oxidizing or reducing agent.
Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon bonds.
Coupling Reactions: It is used as a catalyst in coupling reactions involving alkyl halides and Grignard reagents.
Common reagents and conditions used in these reactions include alkyl halides, Grignard reagents, and THF as the solvent. Major products formed from these reactions are typically organic compounds with new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Dilithium;tetrachlorocopper(2-) can be compared with other similar compounds such as:
Lithium tetrachlorocuprate: Similar in structure and reactivity.
Copper(II) chloride: Used in similar reactions but lacks the lithium component.
Grignard reagents: Used in coupling reactions but have different reactivity and conditions.
The uniqueness of dilithium;tetrachlorocopper(2-) lies in its ability to act as a catalyst in specific coupling reactions, providing high yields and selectivity under mild conditions .
Propriétés
IUPAC Name |
dilithium;tetrachlorocopper(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJWWBBBSCXJMS-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].Cl[Cu-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuLi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)








